molecular formula C7H6N2O3 B14852399 6-Amino-5-formylpyridine-2-carboxylic acid

6-Amino-5-formylpyridine-2-carboxylic acid

Cat. No.: B14852399
M. Wt: 166.13 g/mol
InChI Key: DAVFYLDZHJLGOI-UHFFFAOYSA-N
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Description

6-Amino-5-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both amino and formyl functional groups. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-formylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using a non-hazardous coupling reagent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) . This method is efficient and versatile, allowing for the precipitation of pure products after a short reaction time of 5 to 10 minutes .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

6-Amino-5-formylpyridine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-5-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and formyl groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, protein interactions, and cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and formyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

6-amino-5-formylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H6N2O3/c8-6-4(3-10)1-2-5(9-6)7(11)12/h1-3H,(H2,8,9)(H,11,12)

InChI Key

DAVFYLDZHJLGOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C=O)N)C(=O)O

Origin of Product

United States

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